molecular formula C12H18N2O B12858562 4-((4-Aminopiperidin-1-yl)methyl)phenol

4-((4-Aminopiperidin-1-yl)methyl)phenol

Cat. No.: B12858562
M. Wt: 206.28 g/mol
InChI Key: AMGFIJVPWRHZFG-UHFFFAOYSA-N
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Description

4-((4-Aminopiperidin-1-yl)methyl)phenol is an organic compound with the molecular formula C12H18N2O It consists of a phenol group substituted with a piperidine ring that has an amino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminopiperidin-1-yl)methyl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 4-aminopiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminopiperidin-1-yl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

4-((4-Aminopiperidin-1-yl)methyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications, including neurological disorders and pain management.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((4-Aminopiperidin-1-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

4-((4-Aminopiperidin-1-yl)methyl)phenol can be compared with other similar compounds, such as:

    3-((4-Aminopiperidin-1-yl)methyl)phenol: This compound has a similar structure but with the amino group positioned differently on the phenol ring.

    4-((4-Aminopiperidin-1-yl)methyl)aniline: This compound has an aniline group instead of a phenol group.

    4-((4-Aminopiperidin-1-yl)methyl)benzoic acid: This compound has a carboxylic acid group instead of a phenol group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]phenol

InChI

InChI=1S/C12H18N2O/c13-11-5-7-14(8-6-11)9-10-1-3-12(15)4-2-10/h1-4,11,15H,5-9,13H2

InChI Key

AMGFIJVPWRHZFG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)O

Origin of Product

United States

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